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Compound of Interest

Compound Name: 4-bromo-1-tert-butyl-1H-pyrazole

Cat. No.: B1523674 Get Quote

A Note on the Topic: This guide addresses the properties and synthesis of the compound

associated with CAS number 70951-85-8, which is 4-bromo-1-tert-butyl-1H-pyrazole.

Additionally, recognizing that the provided context example, N-(2-benzoylphenyl)-O-[2-(5-

methyl-2-pyridinyl)ethyl]-L-tyrosine, represents a distinct and medicinally significant class of

molecules, this document also provides a detailed overview of the synthesis and properties of

N-(2-benzoylphenyl)-L-tyrosine derivatives. This dual focus is intended to provide a

comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: 4-bromo-1-tert-butyl-1H-pyrazole (CAS
70951-85-8)
Introduction and Physicochemical Properties
4-bromo-1-tert-butyl-1H-pyrazole is a heterocyclic organic compound. Its structure, featuring

a pyrazole ring substituted with a bromine atom and a tert-butyl group, makes it a valuable

intermediate and building block in organic synthesis. The tert-butyl group provides steric

hindrance and increases solubility in organic solvents, while the bromine atom serves as a

versatile functional handle for further chemical modifications, such as cross-coupling reactions.

These characteristics make it a key component in the synthesis of more complex molecules,

including pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 4-bromo-1-tert-butyl-1H-pyrazole
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Property Value

CAS Number 70951-85-8

Molecular Formula C₇H₁₁BrN₂

Molecular Weight 203.08 g/mol [1]

Appearance Brown liquid

Boiling Point 229.8 ± 13.0 °C at 760 mmHg[1]

Purity ≥95%

Storage 2-8°C, dry and sealed[1]

Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole
The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole is typically achieved through the

electrophilic bromination of 1-tert-butylpyrazole. The choice of N-bromosuccinimide (NBS) as

the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine

that allows for controlled bromination with fewer hazardous byproducts compared to using

elemental bromine. The reaction is performed at a low temperature to manage its exothermicity

and improve selectivity.

Reaction Setup: A solution of 1-tert-butylpyrazole (1.75 kg, 14.09 mol) in dichloromethane

(12.9 kg) is prepared in a suitable reactor and cooled to 0-10°C using an ice bath.[2]

Bromination: N-bromosuccinimide (NBS) (2.63 kg, 14.79 mol) is added portion-wise to the

stirred solution, maintaining the internal temperature between 0°C and 10°C.[2]

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC). The

mixture is stirred at 0°C until the concentration of the starting material, 1-tert-butylpyrazole, is

below 30%. The reaction is then allowed to warm to room temperature and stirred until the

starting material is less than 1.0% by GC analysis.[2]

Workup - Quenching: Upon completion, the reaction is quenched by the addition of a 10%

aqueous sodium bisulfite solution until a potassium iodide-starch test paper no longer turns

blue, indicating the absence of residual bromine.[2]
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Workup - Extraction and Washing: The organic phase is separated and washed sequentially

with a 5% sodium chloride solution and then with saturated brine.[2]

Isolation: The organic solvent (dichloromethane) is removed by evaporation under reduced

pressure to yield 4-bromo-1-tert-butyl-1H-pyrazole as a brown liquid (2.67 kg, 93.4% yield;

GC purity 99.1%).[2]

Figure 1: Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole
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Caption: Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole.

Part 2: N-(2-benzoylphenyl)-L-tyrosine Derivatives
Introduction to a Class of Potent PPARγ Agonists
N-(2-benzoylphenyl)-L-tyrosine derivatives are a significant class of compounds in medicinal

chemistry, primarily known for their potent and selective agonism of the Peroxisome

Proliferator-Activated Receptor gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a

crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[4] As such, agonists of this

receptor, like the well-known thiazolidinediones (TZDs), are used in the treatment of type 2

diabetes.[4] The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a novel, non-TZD class of

PPARγ agonists with potent antihyperglycemic and antihyperlipidemic activities demonstrated

in preclinical models.[3]

These compounds are developed from the natural amino acid L-tyrosine, which provides a

chiral backbone for the molecule.[5] The general structure consists of three key moieties: the L-

tyrosine core, an N-(2-benzoylphenyl) group, and a variable side chain attached to the phenolic

oxygen of the tyrosine. Structure-activity relationship (SAR) studies have shown that

modifications to this side chain can significantly impact the compound's potency, selectivity, and

pharmacokinetic properties.[5]

General Synthesis Strategy
The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives typically follows a convergent

strategy, starting with the protection and modification of L-tyrosine. A representative synthetic

route is outlined below, based on methodologies described in the literature.[2][5]

Starting Material Preparation: The synthesis begins with O-protected L-tyrosine, for example,

O-benzyl-L-tyrosine methyl ester. The choice of protecting groups is critical to prevent

unwanted side reactions.

N-Arylation: The amino group of the tyrosine derivative is coupled with a 2-

halobenzophenone (e.g., 2-fluorobenzophenone) or a similar reactive species. This is often
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achieved through a nucleophilic aromatic substitution reaction, sometimes catalyzed by a

palladium catalyst, to form the N-(2-benzoylphenyl) moiety.

Deprotection and Side-Chain Introduction: The O-protecting group (e.g., benzyl) is

selectively removed, typically by hydrogenolysis, to free the phenolic hydroxyl group. This

hydroxyl group is then alkylated with a desired side chain, for instance, by reaction with a

tosylate or mesylate derivative of an alcohol (e.g., 2-(5-methyl-2-phenyloxazol-4-yl)ethanol)

under basic conditions (e.g., using cesium carbonate). This step is crucial for introducing the

diversity required for SAR studies.[2]

Final Deprotection (Saponification): The methyl ester protecting the carboxylic acid is

hydrolyzed (saponified) using a base like lithium hydroxide to yield the final N-(2-

benzoylphenyl)-L-tyrosine derivative as a carboxylic acid.
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Figure 2: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives
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Caption: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives.
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Application in Drug Development
The primary application of N-(2-benzoylphenyl)-L-tyrosine derivatives is in the development of

new therapeutics for type 2 diabetes and other metabolic disorders.[1][5] Their potent activation

of PPARγ leads to improved insulin sensitivity, reduced blood glucose levels, and favorable

modulation of lipid profiles.[2][3] The modular nature of their synthesis allows for extensive

optimization of their pharmacological properties, aiming to achieve high efficacy while

minimizing the side effects associated with earlier generations of PPARγ agonists, such as

weight gain and fluid retention. The ongoing research in this area focuses on fine-tuning the

structure to achieve a balanced activation of different PPAR isoforms (e.g., PPARα/γ dual

agonists) to address the multiple facets of the metabolic syndrome.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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